Cas no 13363-69-4 (3-phenyl-1,2-thiazole-5-carboxylic acid)

3-phenyl-1,2-thiazole-5-carboxylic acid structure
13363-69-4 structure
商品名:3-phenyl-1,2-thiazole-5-carboxylic acid
CAS番号:13363-69-4
MF:C10H7NO2S
メガワット:205.233081102371
MDL:MFCD11044188
CID:1233569
PubChem ID:20265390

3-phenyl-1,2-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Isothiazolecarboxylic acid, 3-phenyl-
    • 3-phenyl-isothiazole-5-carboxylic acid
    • 3-phenyl-1,2-thiazole-5-carboxylic acid
    • CHEMBL3443691
    • Z1262327686
    • 3-phenyl-5-isothiazolecarboxylic acid
    • SCHEMBL6843818
    • 3-phenyl-1,2-thiazole-5-carboxylicacid
    • 13363-69-4
    • AKOS014507712
    • DB-315583
    • F8880-1587
    • EN300-91630
    • STL190833
    • MFCD11044188
    • MDL: MFCD11044188
    • インチ: InChI=1S/C10H7NO2S/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
    • InChIKey: IEGXCDUXWSIMOK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O

計算された属性

  • せいみつぶんしりょう: 205.01974964g/mol
  • どういたいしつりょう: 205.01974964g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

3-phenyl-1,2-thiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB381182-1g
3-Phenyl-1,2-thiazole-5-carboxylic acid; .
13363-69-4
1g
€1334.50 2025-02-20
Enamine
EN300-91630-2.5g
3-phenyl-1,2-thiazole-5-carboxylic acid
13363-69-4 95.0%
2.5g
$1735.0 2025-03-21
TRC
P234836-500mg
3-Phenyl-1,2-thiazole-5-carboxylic Acid
13363-69-4
500mg
$994.00 2023-05-17
TRC
P234836-1g
3-Phenyl-1,2-thiazole-5-carboxylic Acid
13363-69-4
1g
$ 1800.00 2023-09-06
Enamine
EN300-91630-0.5g
3-phenyl-1,2-thiazole-5-carboxylic acid
13363-69-4 95.0%
0.5g
$691.0 2025-03-21
TRC
P234836-1000mg
3-Phenyl-1,2-thiazole-5-carboxylic Acid
13363-69-4
1g
$1745.00 2023-05-17
Aaron
AR019SS7-10g
3-phenyl-1,2-thiazole-5-carboxylic acid
13363-69-4 95%
10g
$5260.00 2023-12-16
Aaron
AR019SS7-50mg
3-Phenyl-1,2-thiazole-5-carboxylic Acid
13363-69-4 95%
50mg
$307.00 2025-02-08
1PlusChem
1P019SJV-10g
3-phenyl-1,2-thiazole-5-carboxylic acid
13363-69-4 95%
10g
$4768.00 2023-12-22
Aaron
AR019SS7-1g
3-Phenyl-1,2-thiazole-5-carboxylic Acid
13363-69-4 95%
1g
$1241.00 2025-02-08

3-phenyl-1,2-thiazole-5-carboxylic acid 関連文献

3-phenyl-1,2-thiazole-5-carboxylic acidに関する追加情報

Introduction to 3-phenyl-1,2-thiazole-5-carboxylic acid (CAS No. 13363-69-4)

3-phenyl-1,2-thiazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 13363-69-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of molecules characterized by a sulfur-containing five-membered ring fused to a benzene ring. The structural motif of 3-phenyl-1,2-thiazole-5-carboxylic acid combines the pharmacophoric properties of thiazole with the electron-donating effect of the phenyl group, making it a promising scaffold for the development of novel bioactive agents.

The thiazole core is a well-documented pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of a carboxylic acid functional group at the 5-position of the thiazole ring in 3-phenyl-1,2-thiazole-5-carboxylic acid introduces additional opportunities for chemical modification and biological interaction. This compound has been explored in various preclinical studies for its potential therapeutic applications.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The 3-phenyl-1,2-thiazole-5-carboxylic acid scaffold has been investigated for its ability to modulate key biological pathways involved in diseases such as cancer and neurodegenerative disorders. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on specific enzymes and receptors, suggesting their utility as lead compounds for further optimization.

One notable area of research involves the use of 3-phenyl-1,2-thiazole-5-carboxylic acid derivatives as inhibitors of poly(ADP-ribose) polymerases (PARPs), which play a critical role in DNA repair and cell survival. Inhibiting PARP enzymes has shown promise in treating certain types of cancer, particularly those with defects in DNA repair mechanisms. The carboxylic acid moiety in 3-phenyl-1,2-thiazole-5-carboxylic acid provides a suitable site for covalent bond formation with target proteins, enhancing binding affinity and selectivity.

Another line of investigation focuses on the antimicrobial properties of 3-phenyl-1,2-thiazole-5-carboxylic acid. Resistance to conventional antibiotics remains a significant global health challenge, prompting the search for novel antimicrobial agents. The structural features of this compound contribute to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. Preliminary studies have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.

The synthesis of 3-phenyl-1,2-thiazole-5-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions involving thioamides or thioureas with appropriate phenyl-substituted precursors. The introduction of the carboxylic acid group typically involves oxidation or hydrolysis steps, depending on the starting materials available.

In terms of pharmacokinetic properties, 3-phenyl-1,2-thiazole-5-carboxylic acid and its derivatives exhibit variable solubility and metabolic stability. These factors are crucial for determining their suitability for oral administration or other routes of delivery. Computational modeling techniques have been employed to predict and optimize these properties, enabling rational drug design efforts.

The growing interest in 3-phenyl-1,2-thiazole-5-carboxylic acid as a pharmacological scaffold underscores its potential as a foundation for future therapeutics. Ongoing research aims to identify additional biological targets and explore novel synthetic strategies to enhance efficacy and minimize side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications.

As our understanding of disease mechanisms continues to evolve, compounds like 3-(Phenyl)-1H-thiazolizinone, which share structural similarities with 3-(Phenethyl)-4H-thiazolizinone, will play an increasingly important role in drug development. These molecules exemplify how modifications within a heterocyclic framework can lead to significant changes in biological activity and therapeutic potential.

The future direction of research on 3-(Phenethyl)-4H-thiazolizinone derivatives may include exploring their role in modulating immune responses and inflammation. Given the complex interplay between these processes and various diseases, such as autoimmune disorders and chronic inflammation conditions, this avenue holds considerable promise.

In conclusion,3-(Phenethyl)-4H-thiazolizinone derivatives, including those derived from 3-(Benzoyl)-4H-thiazolizinone, represent a valuable class of compounds with diverse biological activities. Their potential applications span multiple therapeutic areas, making them attractive candidates for further investigation. As research progresses,4H-Thiazolo[5'6'd]pyridinone derivatives, which incorporate structural elements similar to those found in 4-Thiaquinolinone derivatives, may emerge as new leads for drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:13363-69-4)3-phenyl-1,2-thiazole-5-carboxylic acid
A1124318
清らかである:99%
はかる:1g
価格 ($):1023.0